4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide
Description
Properties
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrCl2N2O3S/c18-14-3-5-15(6-4-14)21-17(23)13-1-7-16(8-2-13)26(24,25)22(11-9-19)12-10-20/h1-8H,9-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCHHZRUCLBDDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)N(CCCl)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrCl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds One common method involves the reaction of 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride This intermediate is then reacted with 4-aminobenzenesulfonamide to produce 4-bromobenzoyl-4-aminobenzenesulfonamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound can be used in studies involving cell signaling and molecular interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide involves its interaction with specific molecular targets. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins or DNA, leading to the inhibition of cellular processes. This mechanism is similar to that of other alkylating agents used in chemotherapy, where the compound interferes with the replication and transcription of DNA.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in HDAC Inhibition
N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)
- Structure: Shares the bis(2-chloroethyl)amine group but replaces the 4-bromophenyl with a 2-aminophenyl moiety.
- Activity: Potent HDAC1 inhibitor with IC₅₀ values of 95.2 nM (HDAC1), 260.7 nM (HDAC2), and 255.7 nM (HDAC3). Exhibits 10.3-fold and 11.3-fold greater antiproliferative activity than SAHA (vorinostat) in A2780 (IC₅₀ = 2.66 µM) and HepG2 (IC₅₀ = 1.73 µM) cell lines, respectively .
- Mechanism : Induces G2/M phase arrest and apoptosis via HDAC1 selectivity .
N-(2-Amino-4-fluorophenyl)-4-[bis(2-chloroethyl)amino]benzamide (FNA)
Sulfonamide Derivatives with PD-L1 Inhibition
Compounds such as 5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide (30) and 5-Chloro-2-methoxy-N-(4-(N-(4-methylphenyl)sulfamoyl)phenethyl)benzamide (17) exhibit PD-L1 inhibition (>50% inhibition in ELISA assays) with low cytotoxicity . These derivatives highlight the versatility of sulfonamide-benzamide hybrids in immune modulation, contrasting with the HDAC-focused activity of NA and FNA.
Miscellaneous Benzamide Derivatives
Comparative Data Table
Key Findings and Implications
Structural Determinants of Activity: The bis(2-chloroethyl)amine group in NA and the target compound is critical for alkylating DNA or interacting with HDAC catalytic sites . 4-Bromophenyl substitution may enhance lipophilicity and target affinity compared to aminophenyl analogs, but this requires experimental validation. Fluorine incorporation (e.g., FNA) improves metabolic stability, a strategy applicable to the target compound for optimizing pharmacokinetics .
Target Selectivity: NA’s HDAC1 selectivity contrasts with SAHA’s pan-HDAC inhibition, reducing off-target effects .
Therapeutic Potential: NA’s efficacy in solid tumors (e.g., HepG2) positions it as a lead for bifunctional HDAC inhibitors . The target compound’s structural complexity suggests dual mechanisms (e.g., HDAC inhibition + DNA alkylation), but further studies are needed.
Biological Activity
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide is a synthetic compound that exhibits significant biological activity, particularly in the fields of oncology and antimicrobial research. This compound is structurally related to chlorambucil, a well-known chemotherapeutic agent, which suggests its potential in cancer treatment and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . It features a sulfamoyl group, a thiazole ring, and a biphenyl moiety, contributing to its unique chemical properties and biological activities. The presence of two chloroethyl substituents enhances its reactivity, making it a candidate for various chemical transformations and biological applications.
The biological activity of this compound can be attributed to several mechanisms:
- Alkylation of DNA : Similar to other alkylating agents, it may interact with DNA, leading to cross-linking and subsequent inhibition of DNA replication.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.
- Receptor Modulation : It could potentially bind to various receptors, influencing signaling pathways relevant to tumor growth or microbial resistance.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown that:
- The compound demonstrates significant cytotoxicity against various cancer cell lines.
- It has been noted for its high antitumor activity comparable to established chemotherapeutics like chlorambucil.
In a study comparing the compound's efficacy against HepG2 liver cancer cells, it exhibited an IC50 value of approximately 1.30 μM, indicating strong antiproliferative effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays have demonstrated:
- Effective antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
- Its activity was comparable to standard antibiotics like streptomycin, suggesting potential as an antimicrobial agent .
Case Studies
- Antitumor Efficacy :
-
Antimicrobial Assessment :
- Another investigation assessed the compound's effectiveness against various bacterial strains, revealing significant inhibition zones in agar diffusion tests .
- The results indicated that the compound could serve as a lead structure for developing new antibiotics.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Chlorambucil | Alkylating agent | Established anticancer drug |
| This compound | Sulfamoyl group, thiazole ring | Potentially broader therapeutic applications |
| N-(4-bromophenyl)-thiazol-2-amide | Thiazole and amide groups | Lacks chloroethyl substituents |
Q & A
Q. What are the key synthetic routes and optimization strategies for 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide?
The synthesis typically involves sequential functionalization of a benzamide core. Key steps include:
- Nucleophilic substitution : Introduction of sulfamoyl groups using 4-fluorobenzenesulfonyl chloride or analogous reagents under basic conditions (e.g., triethylamine or sodium bicarbonate) .
- Coupling reactions : Amidation with 4-bromoaniline derivatives in polar aprotic solvents (e.g., dimethylformamide) at controlled temperatures (60–80°C) to minimize side reactions .
- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate high-purity product . Optimization focus: Adjust reaction stoichiometry, solvent polarity, and temperature to improve yields (>70%) and reduce halogen-exchange byproducts .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfamoyl group integration at δ 3.2–3.5 ppm for chloroethyl protons) .
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~539.9 Da) and isotopic patterns for bromine/chlorine .
- Elemental analysis : Validate C, H, N, S, and halogen content within ±0.3% of theoretical values .
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C-S bond lengths ~1.76 Å) to correlate structure with reactivity .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Thermal stability : Decomposition above 200°C; store at –20°C in amber vials to prevent light-induced degradation .
- Solvent compatibility : Stable in DMSO and DMF for >48 hours; avoid aqueous buffers (pH >8) due to hydrolysis of sulfamoyl groups .
- Handling precautions : Use inert atmosphere (N₂/Ar) during synthesis to prevent oxidation of chloroethyl moieties .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data across studies?
Discrepancies in NMR or IR spectra often arise from:
- Solvent effects : Compare data in identical solvents (e.g., CDCl₃ vs. DMSO-d₆ shifts for aromatic protons) .
- Dynamic processes : Variable-temperature NMR to detect conformational changes (e.g., rotameric sulfamoyl groups) .
- Impurity profiling : LC-MS/MS to identify trace byproducts (e.g., dehalogenated derivatives) that may skew integration . Case study: A 2025 study resolved conflicting ¹³C NMR signals by repeating experiments under anhydrous conditions, confirming the absence of hydrate formation .
Q. What strategies are effective for designing derivatives with enhanced biological or physicochemical properties?
- Functional group replacement : Substitute bromophenyl with fluorophenyl to improve membrane permeability (logP reduction by ~0.5 units) .
- Scaffold hybridization : Integrate thiazole or oxadiazole rings to modulate electronic properties and target binding .
- Computational modeling : DFT calculations (e.g., HOMO-LUMO gaps) to predict reactivity and guide synthesis . Validation: In vitro assays (e.g., MIC for antimicrobial activity) paired with HPLC-based stability profiling .
Q. How can crystallographic data inform mechanistic studies of this compound’s reactivity?
- Bond-length analysis : Shorter C-S bonds (1.76 Å vs. 1.81 Å in analogs) suggest higher electrophilicity at the sulfamoyl group, impacting nucleophilic attack kinetics .
- Packing interactions : π-Stacking of bromophenyl groups may explain aggregation tendencies in polar solvents, affecting solubility .
- Torsional angles : Dihedral angles >30° between benzamide and sulfamoyl groups correlate with reduced steric hindrance in enzyme binding pockets .
Methodological Notes
- Data reproducibility : Cross-validate spectral data with multiple techniques (e.g., IR + Raman spectroscopy) to confirm functional groups .
- Safety protocols : Follow EPA guidelines for halogenated waste disposal due to bromine/chlorine content .
- Collaborative tools : Use crystallographic databases (e.g., CCDC) to compare structural parameters with published analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
